molecular formula C7H3ClN2O3 B11099740 2,1,3-Benzoxadiazole-5-carbonyl chloride 1-oxide

2,1,3-Benzoxadiazole-5-carbonyl chloride 1-oxide

Cat. No.: B11099740
M. Wt: 198.56 g/mol
InChI Key: AXINXQDHPWUBPS-UHFFFAOYSA-N
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Description

5-(CHLOROCARBONYL)-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE is a heterocyclic compound that contains a benzoxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(CHLOROCARBONYL)-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE typically involves the reaction of 5-carboxyphthalide with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with hydroxylamine to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(CHLOROCARBONYL)-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzoxadiazole derivatives.

    Oxidation and Reduction: Products vary depending on the specific conditions and reagents used.

Scientific Research Applications

5-(CHLOROCARBONYL)-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(CHLOROCARBONYL)-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE involves its interaction with nucleophiles, leading to the formation of substituted products. The compound’s reactivity is primarily due to the electrophilic nature of the chlorocarbonyl group, which facilitates nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

1-oxido-2,1,3-benzoxadiazol-1-ium-5-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O3/c8-7(11)4-1-2-6-5(3-4)9-13-10(6)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXINXQDHPWUBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=[N+](ON=C2C=C1C(=O)Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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